molecular formula C26H22ClNO5 B12150129 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B12150129
M. Wt: 463.9 g/mol
InChI Key: FKZZHRLLRANYSB-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorinated methoxyphenyl group, and a dimethylphenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Dimethylphenoxyacetamide Moiety: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(4-chlorophenethyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

Uniqueness

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and various functional groups, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClNO4, with a molecular weight of approximately 419.9 g/mol. The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC24H22ClNO4
Molecular Weight419.9 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC=CC=C1C(=O)N(C2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)C5=CC(=C(C=C5)C(=O)OC)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of enzymes involved in critical biological pathways, such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to disease processes, potentially leading to therapeutic effects.
  • Receptor Binding: It could interact with receptors that mediate cellular responses, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances their antimicrobial efficacy.

Anticancer Potential

Several studies have explored the anticancer properties of benzofuran derivatives. For example, compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These studies demonstrated that certain derivatives exhibited cytotoxic effects at micromolar concentrations.

Case Studies

  • Antibacterial Activity Study:
    A study evaluated the antibacterial efficacy of related benzofuran compounds against drug-resistant strains. The results showed that certain compounds had minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for development as antibacterial agents.
  • Anticancer Activity Assessment:
    In vitro tests on human cancer cell lines revealed that some benzofuran derivatives induced apoptosis in cancer cells at low concentrations. This suggests that this compound could be a candidate for further anticancer drug development.

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H22ClNO5/c1-15-7-6-8-16(2)25(15)32-14-22(29)28-23-18-9-4-5-10-20(18)33-26(23)24(30)17-11-12-21(31-3)19(27)13-17/h4-13H,14H2,1-3H3,(H,28,29)

InChI Key

FKZZHRLLRANYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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